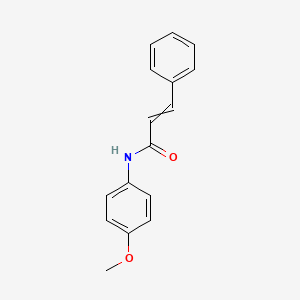
N-(4-methoxyphenyl)-3-phenylacrylamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide typically involves the condensation of 4-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-phenylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparaison Avec Des Composés Similaires
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)benzamide
- N-(4-Methoxyphenyl)propionamide
Comparison: N-(4-methoxyphenyl)-3-phenylacrylamide is unique due to the presence of both a methoxy group and an acrylamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acrylamide group enhances its reactivity in polymerization reactions, while the methoxy group influences its electronic properties and biological activity.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18) |
Clé InChI |
WEMJCDDYUBVWRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
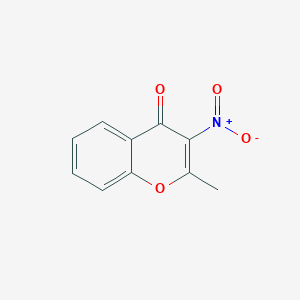
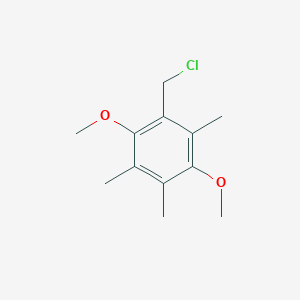
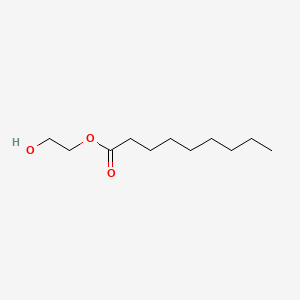
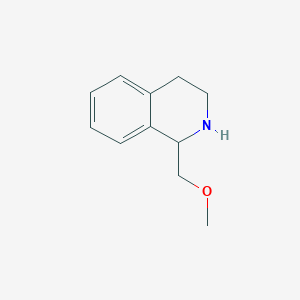
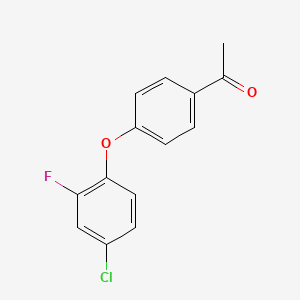
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8775157.png)
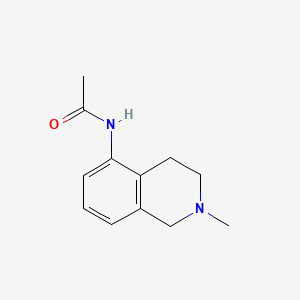

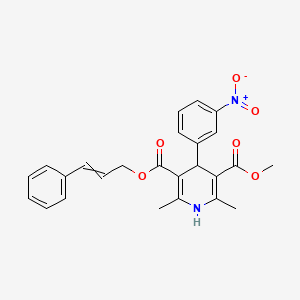
![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine](/img/structure/B8775216.png)
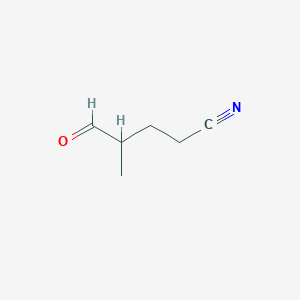
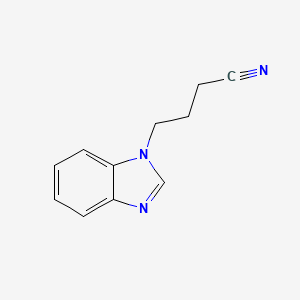
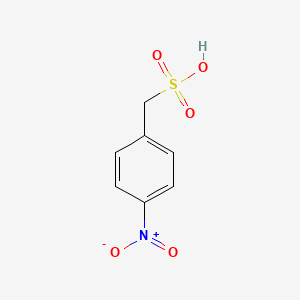
![6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775238.png)
